1-(2-oxo-2-(p-tolylamino)ethyl)-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide
Description
1-(2-Oxo-2-(p-tolylamino)ethyl)-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide is a synthetic small molecule featuring a piperidine-4-carboxamide core. The structure includes:
- A 2-oxoethyl group substituted at the 1-position of the piperidine ring, bearing a p-tolylamino (4-methylphenylamino) moiety.
- An N-(pyridin-2-ylmethyl) group on the carboxamide nitrogen.
Structural analogs and synthetic pathways from related studies (e.g., ) inform its hypothetical properties and applications.
Properties
IUPAC Name |
1-[2-(4-methylanilino)-2-oxoethyl]-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O2/c1-16-5-7-18(8-6-16)24-20(26)15-25-12-9-17(10-13-25)21(27)23-14-19-4-2-3-11-22-19/h2-8,11,17H,9-10,12-15H2,1H3,(H,23,27)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZKZREPQKBDPOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2CCC(CC2)C(=O)NCC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-oxo-2-(p-tolylamino)ethyl)-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the piperidine ring: Starting from a suitable precursor, the piperidine ring is synthesized through cyclization reactions.
Introduction of the pyridine moiety: The pyridine group is introduced via nucleophilic substitution reactions.
Formation of the carboxamide group: The carboxamide group is formed by reacting the intermediate with an appropriate amine under controlled conditions.
Final assembly: The final compound is assembled by coupling the intermediate products using reagents like coupling agents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
1-(2-oxo-2-(p-tolylamino)ethyl)-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions (e.g., solvents, temperature, catalysts).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity :
- Several studies have demonstrated that compounds similar to 1-(2-oxo-2-(p-tolylamino)ethyl)-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide exhibit potent anticancer properties. For instance, derivatives of piperidine have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines using assays such as MTT .
- The compound's structure suggests it may interact with specific biological targets involved in cancer cell proliferation, making it a candidate for further investigation as an anticancer agent.
- Neuropharmacological Effects :
- Antimicrobial Properties :
Synthetic Methodologies
-
Multicomponent Reactions (MCRs) :
- The synthesis of 1-(2-oxo-2-(p-tolylamino)ethyl)-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide can be achieved through multicomponent reactions, which allow for the efficient assembly of complex molecules from simple starting materials. This method enhances the diversity of synthesized compounds while minimizing the number of purification steps required .
- Reagent Utilization :
Case Studies and Research Findings
- Study on Antiproliferative Activity :
- Evaluation of Neuroprotective Effects :
- Antimicrobial Screening :
Mechanism of Action
The mechanism of action of 1-(2-oxo-2-(p-tolylamino)ethyl)-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
(a) 1-(2-Oxo-2-(Phenylamino)ethyl)piperidine-4-carboxylic Acid (3D)
(b) N-((1-(2-Oxo-2-(p-Tolylamino)ethyl)-1H-1,2,3-triazol-4-yl)methyl)-1H-Indole-2-carboxamide (5c)
- Structure: Shares the 2-oxo-2-(p-tolylamino)ethyl group but replaces piperidine with a triazole-indole scaffold.
- Key Differences :
- The triazole ring introduces additional hydrogen-bonding sites.
- The indole carboxamide may enhance π-π stacking with aromatic residues in target proteins.
- Synthetic Yield : 81% (light brown solid) .
Piperidine-4-carboxamides with Heteroaryl Substituents
(a) (R)-N-((2-Methoxypyridin-4-yl)methyl)-1-(1-(Naphthalen-1-yl)ethyl)piperidine-4-carboxamide
(b) N-(Pyridin-2-ylmethyl)piperidine-4-carboxamide Derivatives
- Structure : Pyridin-2-ylmethyl substituent is conserved, but core modifications vary.
- Example : PROTAC molecule in integrates piperidine-4-carboxamide into a larger structure for targeted protein degradation .
Structural and Functional Analysis
Table 1: Comparative Analysis of Key Compounds
Biological Activity
1-(2-oxo-2-(p-tolylamino)ethyl)-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide, also known by its CAS number 941881-65-8, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 366.5 g/mol. The structure features a piperidine ring, a pyridine moiety, and an oxo group linked to a p-tolylamino ethyl side chain.
| Property | Value |
|---|---|
| Molecular Formula | C21H26N4O2 |
| Molecular Weight | 366.5 g/mol |
| CAS Number | 941881-65-8 |
Anticancer Properties
Research indicates that this compound exhibits anticancer activity by targeting various pathways involved in tumor growth and proliferation. It has been shown to inhibit cell division and induce apoptosis in cancer cells through the modulation of signaling pathways such as the PD-1/PD-L1 axis, which is critical in immune evasion by tumors .
Antimicrobial Activity
The compound also demonstrates antimicrobial properties . Its mechanism involves the inhibition of bacterial lipid biosynthesis, which is essential for maintaining bacterial cell integrity. Studies have shown promising results against various bacterial strains .
The proposed mechanism of action for this compound involves:
- Inhibition of Key Signaling Pathways : Particularly those involved in immune response and cell cycle regulation.
- Induction of Apoptosis : Through the activation of caspases and other apoptotic factors.
- Interference with Bacterial Function : By disrupting lipid synthesis pathways in microbial cells.
Study 1: Anticancer Efficacy
A study conducted on various cancer cell lines demonstrated that the compound significantly reduced cell viability at concentrations ranging from 10 to 100 µM. The results indicated a dose-dependent response with IC50 values suggesting strong potential as an anticancer agent .
Study 2: Antimicrobial Testing
In vitro testing against Gram-positive and Gram-negative bacteria revealed that the compound exhibited minimum inhibitory concentrations (MICs) ranging from 32 µg/mL to 128 µg/mL, indicating effective antimicrobial activity .
Q & A
Basic Research Questions
Q. What are the primary synthetic strategies for 1-(2-oxo-2-(p-tolylamino)ethyl)-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide?
- Methodology : The synthesis typically involves multi-step reactions starting with functionalization of the piperidine core. Key steps include:
- Amide coupling : Reacting piperidine-4-carboxylic acid derivatives with activated carbonyl intermediates (e.g., using HATU or EDC as coupling agents) .
- Nucleophilic substitution : Introducing the p-tolylamino group via reaction with p-toluidine under basic conditions (e.g., K₂CO₃ in DMF) .
- Pyridinylmethylation : Alkylation of the secondary amine using 2-(bromomethyl)pyridine in acetonitrile .
- Optimization : Reaction conditions (temperature, solvent polarity) are critical for yield and purity. For example, THF or DCM is preferred for amide bond formation to minimize side reactions .
Q. How is the compound characterized and validated for structural integrity?
- Analytical Techniques :
- NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., piperidine ring protons at δ 1.5–3.0 ppm and pyridine protons at δ 8.0–8.5 ppm) .
- HPLC-MS : Purity assessment (>95%) and molecular weight confirmation via ESI-MS (e.g., [M+H]⁺ at m/z ~440) .
- X-ray crystallography (if crystalline): Resolves stereochemistry and hydrogen-bonding networks .
Q. What are the stability profiles of this compound under standard laboratory conditions?
- Stability Data :
- Thermal stability : Decomposition observed >150°C (DSC/TGA analysis) .
- Photostability : Susceptible to UV-induced degradation; store in amber vials at -20°C .
- Hydrolytic sensitivity : The amide bond is stable in pH 4–8 but degrades under strongly acidic/basic conditions .
Advanced Research Questions
Q. What mechanistic insights exist regarding its biological activity, particularly enzyme/receptor targeting?
- Key Findings :
- Kinase inhibition : Structural analogs (e.g., thienopyrimidine-piperidine hybrids) inhibit kinases like PI3K or MAPK via competitive binding to the ATP pocket .
- Receptor modulation : The pyridinylmethyl group may enhance blood-brain barrier penetration, suggesting CNS targets (e.g., serotonin or dopamine receptors) .
- Experimental Validation :
- In vitro assays : IC₅₀ values determined via fluorescence polarization (kinase activity) or radioligand displacement (receptor binding) .
- Molecular docking : Computational models highlight hydrogen bonding between the carboxamide group and kinase active sites .
Q. How do structural modifications (e.g., substituent variation) impact its pharmacological profile?
- SAR Studies :
- Piperidine substituents : Bulky groups (e.g., 4-chlorobenzyl in analogs) reduce solubility but improve target affinity .
- Pyridine vs. thiophene : Replacing pyridine with thiophene (as in CAS 1116045-31-8) alters metabolic stability and CYP450 interactions .
- Methodology :
- Parallel synthesis of analogs with systematic substituent changes .
- ADMET profiling (e.g., microsomal stability assays) to correlate structure with pharmacokinetics .
Q. How can researchers resolve contradictions in reported activity data (e.g., divergent IC₅₀ values)?
- Root Causes :
- Assay variability : Differences in buffer composition (e.g., Mg²⁺ concentration affecting kinase activity) .
- Compound purity : Impurities >5% skew dose-response curves; validate via orthogonal HPLC methods .
- Mitigation Strategies :
- Standardize protocols (e.g., ATP concentration in kinase assays) .
- Use internal controls (e.g., staurosporine for kinase inhibition studies) .
Q. What in vitro/in vivo models are suitable for evaluating its therapeutic potential?
- Preclinical Models :
- Cancer : Xenograft models (e.g., HT-29 colon cancer) to assess tumor growth inhibition .
- Neurological disorders : Rodent models of epilepsy or Parkinson’s disease (e.g., pentylenetetrazole-induced seizures) .
- Dosing Considerations :
- In vitro : 1–10 µM range for cell-based assays .
- In vivo : 10–50 mg/kg (oral or IP) with PK monitoring for bioavailability .
Methodological Resources
- Synthetic Protocols : See multi-step procedures for analogous piperidine-thienopyrimidine hybrids .
- Data Analysis Tools : Use Schrödinger Suite or AutoDock for docking studies .
- Assay Guidelines : Follow NIH/NCATS recommendations for kinase inhibitor screening .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
